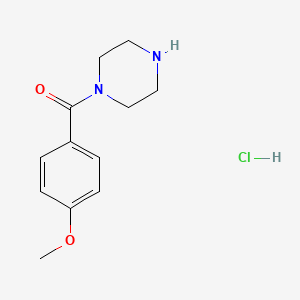

1-(4-Methoxybenzoyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

(4-methoxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCPMVLCIHMBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Protonated Piperazine Method

A novel synthetic procedure involves the use of protonated piperazine (as monohydrochloride or monoacetate) to selectively monoacylate the piperazine ring. This approach suppresses the formation of disubstituted derivatives by protecting the secondary nitrogen atom through protonation. The acylation is performed using acyl chlorides or anhydrides in a one-pot, one-step reaction, often assisted by microwave irradiation to reduce reaction time and improve yields.

- High yield and purity

- Cost-effective

- Reduced reaction time via microwave assistance

Industrial Scale Synthesis and Process Optimization

Industrial production follows the same fundamental acylation reaction but incorporates process intensification techniques such as controlled temperature, continuous stirring, and solvent recycling. The reaction mixture is typically stirred at 20–25 °C for several hours, followed by extraction and purification steps to isolate the hydrochloride salt with yields reported around 67% in similar piperazine derivatives.

Chemical Reaction Analysis and Derivative Formation

Beyond the initial synthesis, this compound can undergo further chemical transformations:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), CrO3 | 4-Methoxybenzoic acid, 4-methoxybenzaldehyde |

| Reduction | Lithium aluminum hydride (LiAlH4), NaBH4 | 4-Methoxybenzyl alcohol |

| Substitution | Amines, thiols under basic conditions | Various substituted piperazine derivatives |

These reactions allow for the synthesis of a variety of derivatives, expanding the compound's utility in medicinal chemistry.

Preparation of Stock Solutions and Formulations

For experimental and in vivo applications, precise stock solutions of this compound are prepared based on its molecular weight and desired molarity. The following table summarizes preparation volumes for different stock solution concentrations:

| Stock Solution Concentration | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |

|---|---|---|---|

| 1 mM | 3.8951 | 19.4757 | 38.9514 |

| 5 mM | 0.779 | 3.8951 | 7.7903 |

| 10 mM | 0.3895 | 1.9476 | 3.8951 |

The compound is typically dissolved first in DMSO to create a master stock solution, which is then diluted with solvents such as PEG300, Tween 80, corn oil, or water in a stepwise manner to ensure clarity and homogeneity of the formulation.

Summary Table of Preparation Methods

| Preparation Method | Description | Advantages | Limitations |

|---|---|---|---|

| Acylation with 4-Methoxybenzoyl chloride | Classic method using triethylamine base, followed by HCl salt formation | Well-established, scalable | Requires careful acid-base control |

| One-pot protonated piperazine method | Monoacylation using protonated piperazine and microwave assistance | High yield, reduced reaction time | Requires microwave setup |

| Industrial batch synthesis | Large scale acylation with optimized stirring and temperature control | High purity, reproducible | Moderate yield (~67%) |

| Post-synthesis modifications | Oxidation, reduction, substitution to form derivatives | Expands compound utility | Additional reaction steps needed |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of 4-methoxybenzyl alcohol.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate : 1-(4-Methoxybenzoyl)piperazine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy and selectivity of resultant drugs.

Antidepressant and Anxiolytic Properties : Research indicates that piperazine derivatives, including this compound, exhibit activity against anxiety and depression. The piperazine moiety is known to interact with serotonin receptors, suggesting potential applications in treating mood disorders .

Anticancer Activity : Preliminary studies have shown that derivatives of piperazine can inhibit cancer cell proliferation. The mechanism may involve apoptosis induction through the modulation of cellular signaling pathways, making this compound a candidate for further anticancer drug development .

Biological Research

Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme functions. It can act as a probe to investigate specific biochemical pathways, particularly those involving neurotransmitter systems .

Cellular Pathway Investigations : Its ability to interact with various cellular receptors makes it useful for studying cellular signaling pathways. This can aid in elucidating mechanisms underlying diseases such as cancer and neurological disorders .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues in Anticancer Research

Piperazine derivatives with substituted benzoyl groups demonstrate varying cytotoxic activities against cancer cell lines. A comparison of key analogues from is provided below:

| Compound | Substituent (R) | Molecular Formula | Cytotoxic Activity (IC₅₀, μM) | Key Spectral Data (¹H-NMR, ppm) |

|---|---|---|---|---|

| 1-(4-Chlorobenzoyl)piperazine (5a) | Cl | C₁₈H₁₈Cl₃N₂O | 12.4 ± 1.2 (MCF-7) | 4.93 (s, –CH), 7.37–7.45 (m, aromatic) |

| 1-(4-Fluorobenzoyl)piperazine (5b) | F | C₁₈H₁₈Cl₂FN₂O | 14.8 ± 0.9 (MCF-7) | 4.99 (s, –CH), 7.06–7.10 (m, aromatic) |

| 1-(4-Methoxybenzoyl)piperazine (5c) | OCH₃ | C₁₉H₂₁Cl₂N₂O₂ | 18.6 ± 1.5 (MCF-7) | 3.81 (s, –OCH₃), 7.35–7.45 (m, aromatic) |

Key Findings :

- Electron-withdrawing groups (e.g., Cl, F) enhance cytotoxicity compared to electron-donating groups (e.g., OCH₃), likely due to improved cellular uptake or target binding .

- The methoxy group in 5c reduces potency but improves solubility, as evidenced by its higher IC₅₀ value .

Antimicrobial Activity of Piperazine Derivatives

Piperazine derivatives with alkyl and aryl substitutions exhibit variable antibacterial effects. Selected examples from and :

| Compound | Substituents | Activity (Zone of Inhibition, mm) |

|---|---|---|

| 1-(4-Chlorophenyl)-1-propylpiperazine | 4-ClPh, propyl | 24 mm (S. aureus) |

| 1-(4-Methylphenyl)-1-propylpiperazine | 4-MePh, propyl | 22 mm (P. aeruginosa) |

| 1-(4-Methoxybenzoyl)piperazine | 4-OCH₃Ph, benzoyl | Not tested in antimicrobial assays |

Key Findings :

- Chlorophenyl and methylphenyl substitutions enhance activity against Gram-positive and Gram-negative bacteria, respectively .

- The benzoyl group in 1-(4-Methoxybenzoyl)piperazine may reduce antimicrobial efficacy due to steric hindrance or reduced membrane permeability .

Central Nervous System (CNS) Activity

Piperazine derivatives interact with serotonin (5-HT) and dopamine receptors, influencing locomotor activity and mood. A comparison with psychoactive analogues:

Key Findings :

- 1-(4-Methoxybenzoyl)piperazine shows dopamine antagonism, distinguishing it from m-CPP and TFMPP, which are primarily serotonergic agonists .

- MeOPP, a structural analogue lacking the benzoyl group, exhibits stronger psychostimulant effects due to enhanced blood-brain barrier penetration .

Key Findings :

Biological Activity

1-(4-Methoxybenzoyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesizing findings from various studies and presenting data tables and case studies to illustrate its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a piperazine ring substituted with a 4-methoxybenzoyl group. The presence of the methoxy group is believed to enhance lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties

- Antimicrobial Activity

- Effects on Neurotransmitter Systems

Anticancer Activity

A systematic study on piperazine derivatives revealed that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, a series of derivatives were tested against liver (Huh7), breast (MCF7), and colon (HCT-116) cancer cell lines, showing notable growth inhibition with IC50 values ranging from 5 to 20 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Huh7 | 10 | Induction of apoptosis |

| MCF7 | 15 | Disruption of cell signaling pathways |

| HCT-116 | 12 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, likely due to its ability to disrupt bacterial membranes and inhibit essential enzymatic functions.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical metabolic pathways. The presence of the methoxy group may enhance binding affinity and selectivity towards these targets.

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant cytotoxicity against multiple cancer cell lines. The research highlighted the compound's ability to induce apoptosis in vitro, suggesting its potential as an anticancer agent .

Case Study 2: Neurotransmitter Modulation

Research on benzylpiperazine derivatives indicates that modifications similar to those found in this compound can affect σ-1 receptor activity, which is crucial for modulating pain and neuroprotection. Such compounds showed promising results in preclinical models for pain management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methoxybenzoyl)piperazine hydrochloride, and how are intermediates characterized?

- Methodological Answer : A widely used method involves reacting 1-(4-chlorobenzhydryl)piperazine with 4-methoxybenzoyl chloride in dry dichloromethane under basic conditions (triethylamine). The reaction is monitored via TLC, followed by purification using column chromatography (hexane:ethyl acetate, 8:2). The hydrochloride salt is precipitated using hydrogen chloride gas. Characterization includes IR spectroscopy (e.g., 1636 cm⁻¹ for C=O stretching), ¹H-NMR (methoxy group at δ 3.81 ppm), and mass spectrometry (ESI+) .

Q. What spectroscopic techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- ¹H-NMR : Identifies aromatic protons (δ 7.06–7.45 ppm) and methoxy groups.

- IR Spectroscopy : Confirms carbonyl (1636 cm⁻¹) and methoxy (1237 cm⁻¹) functional groups.

- Mass Spectrometry (ESI+) : Provides molecular ion peaks (e.g., m/z=460.09 for related derivatives) and fragmentation patterns.

Purity is validated via elemental analysis (C, H, N) and chromatographic methods (TLC/HPLC) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a precursor for dopamine D2 receptor ligands and anticancer agents. Derivatives exhibit cytotoxic activity against cancer cell lines, likely via receptor-mediated apoptosis. Studies focus on modifying the benzoyl and benzhydryl groups to optimize bioactivity .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing 1-(4-Methoxybenzoyl)piperazine derivatives?

- Methodological Answer : Yield optimization strategies include:

- Temperature Control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.

- Catalyst Use : Employing coupling agents like EDC/HOAt for peptide derivatization (applicable to related piperazine compounds).

- Purification Adjustments : Gradient elution in column chromatography to separate by-products (e.g., unreacted benzoyl chloride) .

Q. How do researchers address contradictions in reported biological activities of structurally similar piperazine derivatives?

- Methodological Answer : Contradictions arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To resolve these:

- Standardized Assays : Use common cell lines (e.g., MCF-7 for breast cancer) and controls.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with fluorine) to isolate activity contributors.

- Meta-Analysis : Compare published IC₅₀ values while accounting for methodological differences (e.g., incubation time) .

Q. What strategies mitigate instability of the hydrochloride salt under varying pH and temperature conditions?

- Methodological Answer : Stability is enhanced by:

- pH Buffering : Store solutions in neutral buffers (pH 6.5–7.5) to prevent hydrolysis.

- Low-Temperature Storage : –20°C for long-term stability, as recommended for similar piperazine hydrochlorides.

- Lyophilization : Convert to a lyophilized powder to reduce hygroscopic degradation .

Q. How can computational modeling predict the receptor-binding affinity of novel 1-(4-Methoxybenzoyl)piperazine analogs?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with target receptors (e.g., dopamine D2).

- QSAR Models : Correlate electronic properties (e.g., logP, TPSA) with experimental IC₅₀ values.

- MD Simulations : Assess binding stability over time (e.g., RMSD analysis for ligand-receptor complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.